3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde
Description
Introduction to 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde
This compound constitutes a sophisticated organic compound that exemplifies the structural complexity achievable through systematic aromatic substitution patterns. The compound features a benzaldehyde core structure with strategic positioning of methoxy and benzyloxy substituents that create distinct chemical properties and reactivity profiles. This molecular architecture represents a carefully designed arrangement of functional groups that contribute to specific chemical behaviors and potential applications in synthetic chemistry. The compound demonstrates the principles of aromatic chemistry through its dual benzene ring system connected via an ether linkage, while simultaneously incorporating aldehyde functionality that provides reactive sites for further chemical transformations.
The structural framework of this compound illustrates sophisticated organic synthetic strategies that combine multiple aromatic systems with strategically placed electron-donating methoxy groups. These methoxy substituents occupy specific positions on both aromatic rings, creating a symmetrical yet distinct substitution pattern that influences the overall electronic properties of the molecule. The central ether linkage serves as a critical structural element that connects the two aromatic systems while maintaining conformational flexibility. The aldehyde functional group provides a reactive carbonyl center that can participate in various chemical reactions, making this compound valuable for synthetic applications.
Chemical databases consistently report this compound with high precision regarding its molecular parameters and structural characteristics. The systematic documentation of its properties across multiple authoritative sources demonstrates the compound's established status within the chemical literature. Research investigations have focused on characterizing its fundamental properties, including molecular weight, density, boiling point, and spectroscopic characteristics. These comprehensive studies provide essential data for understanding the compound's behavior under various conditions and its potential utility in chemical synthesis.
Chemical Identity and Nomenclature
The chemical identity of this compound encompasses multiple naming conventions and registration systems that collectively establish its unique position within chemical databases worldwide. The nomenclature system for this compound reflects the International Union of Pure and Applied Chemistry standards while accommodating various alternative naming approaches used across different chemical contexts. The compound's identity is further reinforced through multiple registry numbers and database identifiers that ensure accurate cross-referencing across scientific literature and commercial applications. This comprehensive identification system facilitates precise communication about the compound's properties and characteristics among researchers and chemical professionals.
The systematic approach to naming this compound follows established organic chemistry principles that describe the structural features in a logical sequence. The nomenclature begins with the parent benzaldehyde structure and systematically identifies each substituent according to its position and chemical nature. This methodical naming approach ensures that the complete molecular structure can be reconstructed from the chemical name alone. The inclusion of positional numbers and functional group descriptors provides precise information about the spatial arrangement of atoms and functional groups within the molecule.
Systematic International Union of Pure and Applied Chemistry Name
The systematic International Union of Pure and Applied Chemistry name for this compound is 3-methoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde, which provides a complete structural description following established nomenclature rules. This naming convention systematically describes the parent benzaldehyde structure with specific identification of the methoxy substituent at position 3 and the complex benzyloxy substituent at position 4. The benzyloxy substituent itself contains a methoxyphenyl group at the 3-position, creating a hierarchical naming structure that accurately represents the complete molecular architecture.
The International Union of Pure and Applied Chemistry nomenclature system ensures universal recognition and understanding of the compound's structure across different linguistic and cultural contexts. This standardized naming approach eliminates ambiguity in chemical communication and provides a reliable foundation for scientific discourse. The systematic name serves as the primary reference point for all chemical databases and regulatory documentation, establishing consistency in how the compound is identified and referenced in scientific literature.
Common Synonyms and Registry Numbers
This compound is registered under the Chemical Abstracts Service number 667412-56-8, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems. Alternative naming conventions include this compound and 3-Methoxy-4-((3-methoxybenzyl)oxy)benzaldehyde, reflecting minor variations in formatting while maintaining chemical accuracy. The compound is also referenced by the molecular descriptor code MFCD03422470, which provides an additional identification system used in chemical inventory management.
| Registry System | Identifier | Source Database |
|---|---|---|
| Chemical Abstracts Service Number | 667412-56-8 | Chemical Abstracts Service |
| Molecular Descriptor Code | MFCD03422470 | Chemical Database |
| PubChem Compound Identifier | 3475702 | PubChem Database |
| International Chemical Identifier Key | XLQIAFAAZPZEDL-UHFFFAOYSA-N | Chemical Structure Database |
The multiple registry numbers and identifiers ensure comprehensive tracking and identification across different chemical database systems. These various identification codes facilitate cross-referencing between different chemical information sources and support accurate chemical inventory management. The Chemical Abstracts Service number represents the most widely recognized identifier for regulatory and commercial purposes, while the molecular descriptor codes provide additional verification mechanisms for chemical identity confirmation.
Molecular Formula and Weight
The molecular formula for this compound is C₁₆H₁₆O₄, indicating a composition of sixteen carbon atoms, sixteen hydrogen atoms, and four oxygen atoms. The molecular weight has been precisely determined as 272.29 grams per mole through computational analysis and experimental verification. This molecular weight reflects the cumulative atomic masses of all constituent atoms and provides essential information for stoichiometric calculations and analytical procedures.
| Molecular Parameter | Value | Computational Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₆O₄ | PubChem Database |
| Molecular Weight | 272.29 g/mol | PubChem Release 2021.05.07 |
| Exact Mass | 272.10500 Da | Mass Spectrometry Analysis |
| Monoisotopic Mass | 272.104859 Da | High-Resolution Analysis |
The molecular composition analysis reveals the presence of four oxygen atoms distributed among two methoxy groups, one ether linkage, and one aldehyde functional group. This oxygen distribution creates specific electronic properties and influences the compound's chemical reactivity patterns. The carbon-to-hydrogen ratio of 1:1 indicates a moderate degree of unsaturation consistent with the presence of two aromatic ring systems and one carbonyl group. The precise molecular weight determination enables accurate analytical quantification and supports detailed chemical characterization studies.
The exact mass determination of 272.10500 daltons provides high-precision data essential for mass spectrometric identification and purity assessment. This exact mass value represents the sum of the precise atomic masses of the most abundant isotopes of each element in the compound. The slight difference between the molecular weight and exact mass reflects the averaging effect of natural isotope abundances in the molecular weight calculation, while the exact mass represents the mass of the most abundant isotopic composition.
Properties
IUPAC Name |
3-methoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-5-3-4-13(8-14)11-20-15-7-6-12(10-17)9-16(15)19-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQIAFAAZPZEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=C(C=C(C=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392826 | |
| Record name | 3-methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-56-8 | |
| Record name | 3-methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and General Strategy
The predominant synthetic approach to 3-methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde involves the Williamson ether synthesis , which is a classical method for forming ethers via nucleophilic substitution.
- Key Reaction: The phenolic hydroxyl group of 3-methoxy-4-hydroxybenzaldehyde (or a closely related hydroxybenzaldehyde derivative) is reacted with 3-methoxybenzyl halide (commonly 3-methoxybenzyl chloride or bromide) in the presence of a base.
- Base: Potassium carbonate (K2CO3) is widely used to deprotonate the phenol, generating the phenolate ion, which then attacks the benzyl halide to form the ether bond.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or methanol are typical to facilitate the reaction.
- Temperature: Elevated temperatures (reflux conditions) for several hours (commonly around 4 hours) are employed to drive the reaction to completion.
This reaction preserves the aldehyde group intact while selectively forming the benzyl ether linkage.
| Parameter | Typical Condition |
|---|---|
| Phenol substrate | 3-Methoxy-4-hydroxybenzaldehyde |
| Benzyl halide | 3-Methoxybenzyl chloride/bromide |
| Base | Potassium carbonate (K2CO3) |
| Solvent | Dimethylformamide (DMF) or Methanol |
| Temperature | Reflux (~65-135 °C depending on solvent) |
| Reaction time | 3-6 hours |
| Yield | High (up to 100% reported in similar ether syntheses) |
Example: A reported procedure for a closely related compound, 4-benzyloxy-3-methoxybenzaldehyde, uses potassium carbonate in methanol under reflux for 4 hours, yielding the product quantitatively.
Analytical and Purification Techniques
- Purification: Post-reaction, the mixture is filtered to remove inorganic salts, followed by solvent evaporation.
- Washing: Organic layers are washed with water to remove residual salts.
- Chromatography: Techniques such as column chromatography or phase separation using ISOLUTE phase separators may be used to isolate the pure product.
- Characterization: Confirmed by NMR, IR, and Mass Spectrometry; melting point and boiling point data assist in purity assessment.
Summary Table of Preparation Methods
| Step | Conditions/Details | Notes |
|---|---|---|
| Starting materials | 3-Methoxy-4-hydroxybenzaldehyde + 3-methoxybenzyl chloride | Commercially available or synthesized |
| Base | Potassium carbonate (K2CO3) | Deprotonates phenol |
| Solvent | DMF or Methanol | Polar aprotic or protic solvent |
| Temperature | Reflux (65-135 °C) | Ensures reaction completion |
| Reaction time | 4 hours | Typical duration |
| Work-up | Filtration, solvent evaporation, washing | Removes salts and impurities |
| Purification | Chromatography or recrystallization | Ensures product purity |
| Yield | Up to 100% (reported in analogous syntheses) | High efficiency |
Research Findings and Notes
- The aldehyde function remains stable under the etherification conditions, allowing selective formation of the benzyl ether without oxidation or reduction of the aldehyde.
- The reaction is highly reproducible and scalable.
- The use of potassium carbonate is preferred over stronger bases to avoid side reactions.
- The methoxy substituent on the benzyl moiety enhances solubility and may influence reaction kinetics.
- Industrial patent literature emphasizes mild biphasic conditions and pH control for related benzaldehyde derivatives.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzoic acid.
Reduction: 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also contribute to the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations:
- Substituent Position Matters : The position of the benzyloxy group significantly impacts bioactivity. For example, compound 29 (2-position substitution) exhibits stronger anticancer activity than 4-substituted analogs .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase aldehyde reactivity, whereas electron-donating methoxy groups enhance stability and lipophilicity .
- Synthetic Yields : Propargyloxy derivatives (e.g., ) achieve higher yields (85%) compared to triazole-linked analogs (68% in ), likely due to optimized click chemistry conditions.
Biological Activity
3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, a compound with the molecular formula C16H16O4 and a molecular weight of 272.29 g/mol, has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features multiple methoxy groups and a benzaldehyde moiety, which contribute to its chemical reactivity. The structural characteristics enhance its lipophilicity and membrane permeability, influencing its distribution and biological activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Modulation : The compound can modulate enzyme activity through covalent bonding with nucleophilic residues, which is relevant in drug design for enhancing therapeutic efficacy or specificity.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents .
- Cytotoxic Effects : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer properties .
Case Studies
- Enzyme Interaction Studies : Research indicates that this compound interacts with specific enzymes, leading to altered enzymatic activity. For example, studies have shown that it can inhibit certain pathways involved in inflammation and cancer progression.
- Cytotoxicity Testing : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate significant growth inhibition at certain concentrations, suggesting its potential as an anticancer agent .
Data Table: Biological Activity Summary
Applications
This compound has several applications:
- Pharmaceutical Development : Its unique structural properties make it valuable in synthesizing pharmaceuticals, particularly as an intermediate in drug development targeting various diseases.
- Organic Synthesis : The compound serves as a building block for synthesizing more complex organic molecules.
- Research Tool : It is utilized in biochemical research to study enzyme interactions and cellular processes.
Q & A
Basic Research Questions
Q. How can synthetic routes for 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde be optimized to improve yield and purity?
- Methodological Answer : Optimization involves adjusting reaction conditions such as temperature, solvent, and catalyst. For example, etherification of 4-hydroxy-3-methoxybenzaldehyde with 3-methoxybenzyl bromide under reflux in dichloromethane with a base (e.g., NaH) is common . Reaction monitoring via TLC and purification via recrystallization (ethanol/water) enhances purity . Evidence suggests that extending reaction time (12–17 hours) and using anhydrous conditions minimize side products like unreacted aldehyde or over-oxidation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons in the aromatic, methoxy, and benzyloxy groups. The aldehyde proton appears as a singlet at ~10 ppm, while methoxy groups resonate at ~3.8 ppm .
- FTIR : Confirms functional groups (C=O stretch at ~1680 cm⁻¹, C-O-C ether stretch at ~1250 cm⁻¹) .
- HRMS : Validates molecular weight (calc. for C₁₆H₁₆O₄: 272.27 g/mol) and fragmentation patterns .
Q. What are common side reactions during synthesis, and how are they mitigated?
- Methodological Answer :
- Over-Oxidation : The aldehyde group may oxidize to carboxylic acid under harsh conditions. Use mild oxidizing agents (e.g., MnO₂) and inert atmospheres to prevent this .
- Incomplete Etherification : Residual hydroxyl groups can persist; optimize stoichiometry (1.2:1 ratio of benzyl halide to phenol) and use phase-transfer catalysts .
Advanced Research Questions
Q. How do crystallographic studies (e.g., SHELX refinement) resolve ambiguities in the molecular structure of derivatives?
- Methodological Answer : Single-crystal X-ray diffraction with SHELX software determines bond lengths, angles, and packing interactions. For example, SHELXL refines twinned crystals or high-resolution data to resolve positional disorder in the benzyloxy group . Hydrogen bonding between aldehyde oxygen and methoxy groups can be quantified, aiding in understanding solid-state reactivity .
Q. How can conflicting biological activity data (e.g., MAO inhibition vs. cytotoxicity) be analyzed for this compound?
- Methodological Answer :
- Dose-Response Assays : Perform IC₅₀ studies to distinguish selective MAO-B inhibition (relevant in Parkinson’s models) from non-specific cytotoxicity .
- SAR Analysis : Compare with analogs (e.g., 3-Methoxy-4-[3-(2-oxo-oxazolidinyl)propoxy]benzaldehyde) to identify critical substituents. The 3-methoxybenzyl group may enhance blood-brain barrier penetration, while bromo-substituted analogs show higher cytotoxicity .
Q. What computational methods predict the reactivity of the aldehyde group in nucleophilic additions?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., aldehyde carbon) prone to nucleophilic attack .
- Molecular Docking : Simulate interactions with biological targets (e.g., MAO enzymes) to prioritize derivatives for synthesis .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies using similar routes?
- Analysis : Discrepancies arise from:
- Purity of Starting Materials : Impurities in 3-methoxybenzyl bromide reduce etherification efficiency .
- Scale Differences : Milligram-scale reactions may lack reproducibility due to inhomogeneous mixing, unlike optimized flow reactors .
Q. How do conflicting reports on biological activity correlate with structural modifications?
- Analysis : Minor substitutions (e.g., replacing methoxy with ethoxy) alter logP and bioavailability. For instance, 3-Ethoxy analogs show reduced MAO inhibition but higher solubility, explaining divergent results .
Methodological Tables
Table 1 : Key Synthetic Conditions and Yields
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Etherification | NaH, DCM, reflux, 12 h | 78 | |
| Chalcone Formation | NaOH/EtOH, RT, 24 h | 65 | |
| Purification | Recrystallization (EtOH/H₂O) | >95% purity |
Table 2 : Spectroscopic Data for Key Functional Groups
| Technique | Observation | Assignment |
|---|---|---|
| ¹H NMR | δ 10.2 (s, 1H) | Aldehyde proton |
| ¹³C NMR | δ 191.5 | Aldehyde carbon |
| FTIR | 1680 cm⁻¹ | C=O stretch |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
